Cas no 1273651-67-4 (2-(3-bromo-4-chlorophenyl)piperidine)

2-(3-bromo-4-chlorophenyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 2-(3-bromo-4-chlorophenyl)piperidine
- Piperidine, 2-(3-bromo-4-chlorophenyl)-
- 1273651-67-4
- EN300-1912430
-
- インチ: 1S/C11H13BrClN/c12-9-7-8(4-5-10(9)13)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2
- InChIKey: LBAOUKLFTIPJEP-UHFFFAOYSA-N
- SMILES: N1CCCCC1C1=CC=C(Cl)C(Br)=C1
計算された属性
- 精确分子量: 272.99199g/mol
- 同位素质量: 272.99199g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 1.409±0.06 g/cm3(Predicted)
- Boiling Point: 336.2±42.0 °C(Predicted)
- 酸度系数(pKa): 9.19±0.10(Predicted)
2-(3-bromo-4-chlorophenyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1912430-2.5g |
2-(3-bromo-4-chlorophenyl)piperidine |
1273651-67-4 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1912430-1.0g |
2-(3-bromo-4-chlorophenyl)piperidine |
1273651-67-4 | 1g |
$1458.0 | 2023-06-02 | ||
Enamine | EN300-1912430-0.5g |
2-(3-bromo-4-chlorophenyl)piperidine |
1273651-67-4 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1912430-10g |
2-(3-bromo-4-chlorophenyl)piperidine |
1273651-67-4 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1912430-10.0g |
2-(3-bromo-4-chlorophenyl)piperidine |
1273651-67-4 | 10g |
$6266.0 | 2023-06-02 | ||
Enamine | EN300-1912430-0.05g |
2-(3-bromo-4-chlorophenyl)piperidine |
1273651-67-4 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1912430-5.0g |
2-(3-bromo-4-chlorophenyl)piperidine |
1273651-67-4 | 5g |
$4226.0 | 2023-06-02 | ||
Enamine | EN300-1912430-1g |
2-(3-bromo-4-chlorophenyl)piperidine |
1273651-67-4 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-1912430-5g |
2-(3-bromo-4-chlorophenyl)piperidine |
1273651-67-4 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1912430-0.1g |
2-(3-bromo-4-chlorophenyl)piperidine |
1273651-67-4 | 0.1g |
$867.0 | 2023-09-17 |
2-(3-bromo-4-chlorophenyl)piperidine 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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10. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
2-(3-bromo-4-chlorophenyl)piperidineに関する追加情報
2-(3-Bromo-4-Chlorophenyl)Piperidine: A Comprehensive Overview
The compound 2-(3-bromo-4-chlorophenyl)piperidine, identified by the CAS number 1273651-67-4, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of piperidines, which are six-membered cyclic amines widely studied for their role in drug discovery and organic synthesis. The presence of bromine and chlorine substituents on the aromatic ring introduces unique electronic and steric properties, making this compound a valuable substrate for further research and applications.
Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry, particularly in the development of bioactive compounds with therapeutic potential. The substitution pattern of 2-(3-bromo-4-chlorophenyl)piperidine allows for precise control over its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These attributes are critical in drug design, where molecules must exhibit optimal absorption, distribution, metabolism, and excretion (ADME) profiles.
The synthesis of 2-(3-bromo-4-chlorophenyl)piperidine typically involves multi-step organic reactions, including nucleophilic aromatic substitution and cyclization processes. Researchers have explored various methodologies to optimize the yield and purity of this compound. For instance, the use of transition metal catalysts and microwave-assisted synthesis has been reported to enhance reaction efficiency. These advancements underscore the growing interest in this compound as a versatile building block for more complex molecular architectures.
In terms of pharmacological activity, 2-(3-bromo-4-chlorophenyl)piperidine has shown promise in preliminary assays targeting various biological pathways. For example, studies have demonstrated its ability to modulate ion channels and enzyme activities, which are implicated in numerous diseases such as epilepsy, cancer, and inflammation. Furthermore, computational modeling techniques have been employed to predict its binding affinities to specific protein targets, providing valuable insights into its potential therapeutic applications.
The structural versatility of piperidine derivatives also makes them attractive candidates for materials science applications. For instance, derivatives of this compound have been investigated as components in advanced materials such as polymers and liquid crystals. The ability to fine-tune the electronic properties of these molecules through substitution patterns opens up new possibilities for their use in electronic devices and energy storage systems.
In conclusion, 2-(3-bromo-4-chlorophenyl)piperidine, with its unique combination of structural features and functional groups, represents a valuable compound for both academic research and industrial applications. As ongoing studies continue to uncover its full potential, this molecule is poised to play a significant role in advancing our understanding of organic chemistry and its practical implications.
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